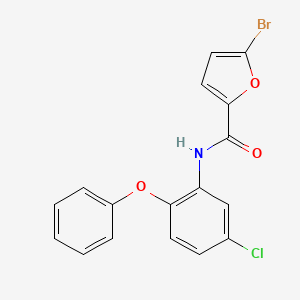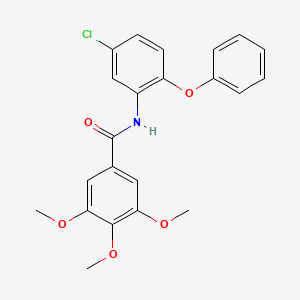
5-bromo-N-(5-chloro-2-phenoxyphenyl)-2-furamide
Übersicht
Beschreibung
5-bromo-N-(5-chloro-2-phenoxyphenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'BCPPF' and is a member of the furamide family of compounds. BCPPF has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of BCPPF involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response. BCPPF has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammatory genes.
Biochemical and Physiological Effects
BCPPF has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). BCPPF has also been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BCPPF in lab experiments include its high purity, stability, and reproducibility. BCPPF is also readily available and can be synthesized in large quantities. However, one limitation of using BCPPF in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on BCPPF. One potential application is in the development of novel anti-inflammatory drugs. BCPPF could also be used as a lead compound for the synthesis of analogs with improved pharmacological properties. Further studies are needed to investigate the potential of BCPPF as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the mechanism of action of BCPPF needs to be further elucidated to fully understand its biochemical and physiological effects.
Conclusion
In conclusion, BCPPF is a promising compound that has potential therapeutic applications in various fields of research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of novel drugs. The synthesis method of BCPPF is relatively simple, and it exhibits several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of BCPPF and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
BCPPF has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. BCPPF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. This makes it a promising candidate for the development of anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
5-bromo-N-(5-chloro-2-phenoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO3/c18-16-9-8-15(23-16)17(21)20-13-10-11(19)6-7-14(13)22-12-4-2-1-3-5-12/h1-10H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELZHDHMEQPDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-dimethyl-2,3-dioxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4172140.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B4172153.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4172162.png)
![N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4172165.png)
![2-[4-allyl-5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B4172178.png)

![4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide hydrochloride](/img/structure/B4172193.png)

amino]benzamide](/img/structure/B4172205.png)
![1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride](/img/structure/B4172211.png)

![ethyl N-[(cyclohexylamino)carbonyl]-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B4172239.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B4172246.png)
amino]benzoyl}amino)benzoate](/img/structure/B4172253.png)